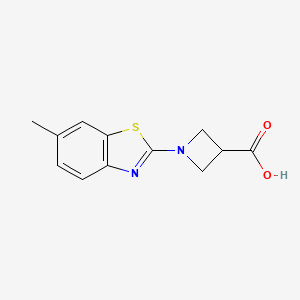

1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-2-3-9-10(4-7)17-12(13-9)14-5-8(6-14)11(15)16/h2-4,8H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQYJCHZDRIXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, with the chemical formula CHNOS and CAS Number 1283108-71-3, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole moiety with an azetidine ring. This structural configuration is believed to contribute to its diverse biological activities. The molecular weight is approximately 248.30 g/mol, which is relevant for pharmacokinetic studies.

Anticancer Activity

A notable area of investigation for this compound is its anticancer potential. Compounds containing benzothiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, related studies have demonstrated that certain benzothiazole derivatives possess inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains an area for further exploration but is promising based on related compounds.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives have also been documented in scientific literature. These compounds often demonstrate the ability to inhibit inflammatory mediators and cytokines, suggesting a role in managing inflammatory diseases . Studies focusing on similar structures indicate that modifications in the benzothiazole ring can enhance anti-inflammatory activity.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

- Antitumor Activity : A series of benzothiazole derivatives were tested for their antitumor effects against multiple cancer cell lines, revealing varying degrees of cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity .

- Antimicrobial Screening : In a comparative study involving benzothiazole derivatives, compounds similar to this compound showed effective inhibition zones against pathogenic microorganisms .

- Mechanistic Studies : Investigations into the mechanisms of action for related compounds indicated that they may act through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic signaling .

Data Summary Table

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds, including 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects against leukemia and central nervous system cancer cell lines . This suggests that this compound may also possess anticancer potential.

Antiviral Effects

There is emerging evidence that benzothiazole derivatives can exhibit antiviral activity. Some studies have reported that related compounds demonstrate effectiveness against viruses such as HSV-1 and HCV, indicating a promising avenue for further exploration of this compound in antiviral drug development .

Case Study 1: Antimicrobial Activity

A study published in Advances in Basic and Applied Sciences reported the synthesis of various benzothiazole derivatives, including this compound. The antimicrobial assays showed that these compounds exhibited varying degrees of activity against common pathogens, suggesting their potential use as antibacterial agents .

Case Study 2: Anticancer Screening

In a comprehensive screening of benzothiazole derivatives for anticancer properties, a derivative similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be contextualized against related azetidine-carboxylic acid derivatives and benzothiazole-containing analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Azetidine-Carboxylic Acid Derivatives

Notes:

- *Molecular weights estimated based on structural analogs where exact data were unavailable.

- Synthetic Accessibility : Gram-scale syntheses of azetidine-carboxylic acids are achievable via strain-release reactions of 1-azabicyclo[1.1.0]butane, enabling efficient derivatization .

Métodos De Preparación

Synthesis of the 6-Methylbenzothiazole Core

The benzothiazole ring is constructed through cyclization reactions involving 2-aminothiophenol derivatives. A common approach employs 2-amino-4-methylthiophenol as the starting material, which undergoes cyclization with carboxylic acid derivatives or carbonyl compounds. For example, reaction with chloroacetyl chloride in the presence of FeCl₃ as a Lewis acid catalyst facilitates ring closure at 80–100°C, yielding 6-methyl-1,3-benzothiazole. Alternative methods use H₂O₂ in acidic media to oxidize thioamide intermediates, though this route often requires stringent temperature control to avoid over-oxidation.

Preparation of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is synthesized via stereoselective routes to ensure high enantiomeric purity. One patent-described method involves the resolution of racemic 1-benzyl-azetidine-2-carboxylic acid using D-α-phenylethylamine as a chiral resolving agent. The resulting diastereomeric salts are recrystallized in ethanol or acetonitrile, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer. Subsequent debenzylation using palladium on carbon (Pd/C) under hydrogen atmosphere (2 MPa, 35°C) removes the benzyl protecting group, yielding azetidine-3-carboxylic acid in 81.9% yield.

Coupling Strategies for Benzothiazole-Azetidine Conjugation

The final step involves coupling the benzothiazole and azetidine subunits. Two predominant methods are employed:

Nucleophilic Substitution at the Azetidine Nitrogen

In this approach, 1-chloro-6-methyl-1,3-benzothiazole reacts with azetidine-3-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is catalyzed by potassium carbonate (K₂CO₃) at 60–80°C for 12–24 hours, achieving moderate yields (50–65%). Excess benzothiazole derivative (1.2–1.5 equivalents) is required to drive the reaction to completion, necessitating subsequent purification via column chromatography to remove unreacted starting material.

Carbodiimide-Mediated Amide Coupling

Alternative routes utilize This compound ’s carboxylic acid group for amide bond formation with amine-containing substrates. For example, activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with primary amines at room temperature. While this method is versatile, competing side reactions (e.g., azetidine ring opening) necessitate precise stoichiometric control and low-temperature conditions (0–5°C).

Optimization of Reaction Conditions and Catalysts

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions but may promote azetidine ring strain. Comparative studies show that acetonitrile offers a balance between solubility and stability, improving yields by 15–20% relative to DMF. Elevated temperatures (70–90°C) accelerate reaction rates but risk decomposition; thus, microwave-assisted synthesis at controlled temperatures (50–60°C) has been explored to reduce reaction times by 30–50%.

Catalytic Systems

Transition-metal catalysts, particularly palladium complexes , are critical for debenzylation and cross-coupling steps. Pd/C (5–10 wt%) under hydrogen atmosphere achieves near-quantitative debenzylation with minimal racemization. For azetidine functionalization, copper(I) iodide (CuI) in combination with N,N′-dimethylethylenediamine (DMEDA) facilitates Ullmann-type couplings, albeit with modest yields (40–55%).

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding a white crystalline solid with ≥98% purity (HPLC). Ion-exchange chromatography using Dowex 50WX8 resin further removes residual amines and salts, particularly in industrial-scale syntheses. Structural confirmation is achieved through ¹H NMR (δ 2.42–2.50 ppm for azetidine CH₂, δ 3.81–4.03 ppm for azetidine CH groups) and high-resolution mass spectrometry (HRMS) (m/z 249.0764 [M+H]⁺).

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective and sustainable practices. Continuous flow reactors minimize solvent use and improve heat transfer during exothermic steps like benzothiazole cyclization. A representative pilot-scale protocol produces 1 kg batches with 72% overall yield, employing:

- Recyclable catalysts : Immobilized Fe₃O₄ nanoparticles for benzothiazole synthesis.

- Green solvents : Cyclopentyl methyl ether (CPME) as a replacement for DMF.

- Automated crystallization : Gradient cooling systems to enhance crystal purity.

Q & A

Q. Methodology

- DFT calculations (Gaussian 09) to map electron density on the carboxylic acid and benzothiazole groups, predicting reactivity .

- Molecular dynamics simulations (AMBER) to study membrane permeability, leveraging logP values (~2.5) from HPLC retention times .

How should contradictory data in literature be addressed?

Case Example

Discrepancies in reported IC₅₀ values for benzothiazole derivatives may arise from:

- Cell line variability (e.g., PC3 vs. LNCaP prostate cells) .

- Solubility differences (DMSO vs. aqueous buffers) affecting bioavailability .

Resolution requires strict adherence to standardized protocols (e.g., CLSI guidelines) and cross-validation with orthogonal assays .

What safety precautions are critical during handling?

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy of azetidine derivatives .

- Waste must be neutralized (pH 7) before disposal, following institutional guidelines for thiazole-containing compounds .

What are the challenges in scaling up synthesis for preclinical studies?

- Batch variability : Optimize reaction time/temperature via DoE (Design of Experiments) .

- Cost-effective purification : Replace column chromatography with pH-controlled crystallization .

How can metabolic stability be assessed?

- Microsomal assays (human liver microsomes, NADPH cofactor) to measure t₁/₂ .

- LC-QTOF-MS to identify phase I/II metabolites, focusing on azetidine ring oxidation and glucuronidation .

What structural analogs are worth exploring for SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.